molecular formula C3HBrF2N2O B13108408 3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole

3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole

Cat. No.: B13108408
M. Wt: 198.95 g/mol
InChI Key: OGOIIWMNXGCOMS-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains bromine, fluorine, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-5-(difluoromethyl)benzonitrile with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the oxadiazole ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

    Cyclization Reactions: The oxadiazole ring can be formed or modified through cyclization reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.

    Chemical Biology: It can be used as a probe to study biological processes, given its ability to form stable interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with biological or material targets.

Properties

Molecular Formula

C3HBrF2N2O

Molecular Weight

198.95 g/mol

IUPAC Name

3-bromo-5-(difluoromethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C3HBrF2N2O/c4-3-7-2(1(5)6)9-8-3/h1H

InChI Key

OGOIIWMNXGCOMS-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NO1)Br)C(F)F

Origin of Product

United States

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